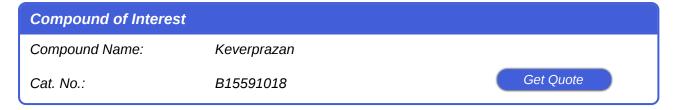


Keverprazan Hydrochloride: A Comprehensive Technical Profile of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders.[1][2][3] Approved in China for the treatment of duodenal ulcer and reflux esophagitis, its mechanism of action involves the reversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[2] This technical guide provides an in-depth analysis of the solubility and stability profile of **Keverprazan** hydrochloride, critical parameters for its formulation development, manufacturing, and clinical performance. While specific quantitative data for **Keverprazan** hydrochloride is not extensively available in the public domain, this document synthesizes known information and outlines representative experimental protocols based on established pharmaceutical guidelines.

Physicochemical Properties

Keverprazan hydrochloride is reported to possess enhanced water solubility compared to its predecessor, vonoprazan, a characteristic that can offer advantages in formulation design.[4] The improved aqueous solubility may contribute to its rapid absorption, with a time to maximum plasma concentration (Tmax) observed between 1.25 and 3.0 hours.[4][5]

Solubility Profile



A comprehensive understanding of a drug substance's solubility in various media is fundamental for developing a bioavailable dosage form. The following table outlines a representative solubility profile for a hydrochloride salt of a weakly basic compound like **Keverprazan**.

Table 1: Representative Solubility Profile of **Keverprazan** Hydrochloride

Solvent/Medium	Expected Solubility (mg/mL)	Conditions
Water	> 10 (Freely Soluble)	pH ~2-3 (as a hydrochloride salt)
0.1 N HCl (pH 1.2)	> 10	37 °C
Acetate Buffer (pH 4.5)	1 - 10 (Soluble)	37 °C
Phosphate Buffer (pH 6.8)	0.1 - 1 (Sparingly Soluble)	37 °C
Methanol	> 10 (Freely Soluble)	25 °C
Ethanol	1 - 10 (Soluble)	25 °C
Dichloromethane	< 0.1 (Practically Insoluble)	25 °C

Note: The expected solubility values are based on the general characteristics of similar pharmaceutical compounds and the statement of "better water solubility" compared to vonoprazan. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method would be employed to determine the equilibrium solubility of **Keverprazan** hydrochloride.

Preparation of Solutions: Prepare a series of solutions at different pH values (e.g., 1.2, 4.5,
6.8) using appropriate buffers (HCl, acetate, phosphate) and in various organic solvents.



- Sample Addition: Add an excess amount of Keverprazan hydrochloride to each solvent system in sealed flasks.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. The
 concentration of dissolved Keverprazan hydrochloride in the filtrate is then quantified using
 a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life and the safety and efficacy of the final drug product. As a P-CAB, **Keverprazan** is expected to be chemically stable across a broad pH range.[4] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Representative Forced Degradation Profile of Keverprazan Hydrochloride



Stress Condition	Reagent/Condition	Observation	Potential Degradation Products
Acid Hydrolysis	0.1 N HCl, 60 °C, 24h	Minor degradation	Hydrolytic cleavage of ether or sulfonyl groups
Base Hydrolysis	0.1 N NaOH, 60 °C, 24h	Minor degradation	Hydrolytic cleavage of ether or sulfonyl groups
Oxidation	3% H ₂ O ₂ , RT, 24h	Moderate degradation	N-oxide, S-oxide formation
Thermal	80 °C, 48h	Minimal degradation	Thermally induced decomposition products
Photolytic	ICH Q1B conditions	Potential for degradation	Photolytic rearrangement or cleavage products

Note: The observations and potential degradation products are based on the typical stability profiles of molecules with similar functional groups. The actual degradation profile would need to be confirmed through experimental studies.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.[6][7][8]

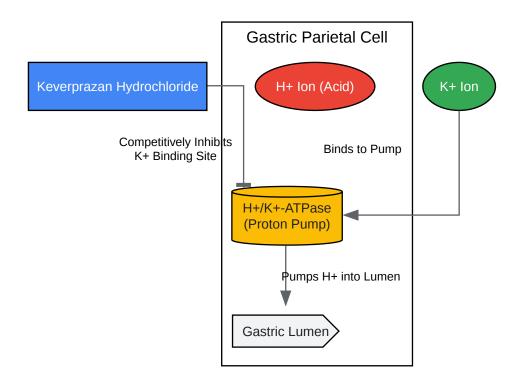
- Sample Preparation: Prepare solutions of **Keverprazan** hydrochloride (e.g., 1 mg/mL) in the respective stress media.
- Stress Application: Expose the samples to the conditions outlined in Table 2. Control samples (unstressed) are stored under normal conditions.



- Neutralization: For acid and base hydrolysis samples, neutralize the solutions to an appropriate pH before analysis to prevent further degradation.[6]
- Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug and any degradation products.[9] Peak purity analysis should also be performed.

Mechanism of Action and Signaling Pathway

Keverprazan hydrochloride exerts its pharmacological effect by competitively inhibiting the potassium-binding site of the gastric H+/K+-ATPase. This reversible inhibition prevents the final step in gastric acid secretion.



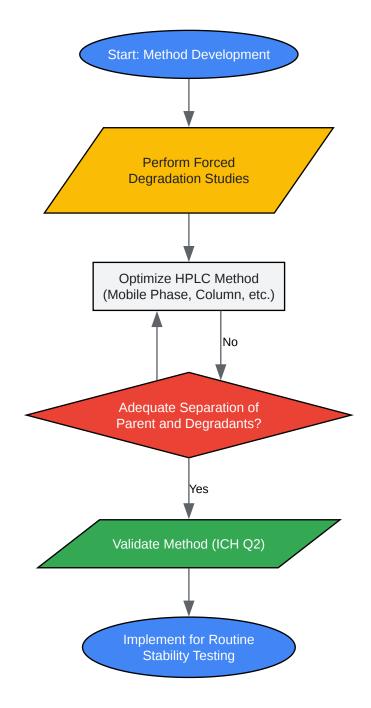
Click to download full resolution via product page

Mechanism of Action of **Keverprazan** Hydrochloride.

Experimental Workflow for Stability Indicating Method Development



The development of a stability-indicating analytical method is crucial for accurately quantifying the drug substance and its degradation products. The following workflow illustrates the key steps involved.



Click to download full resolution via product page

Workflow for Stability-Indicating Method Development.

Conclusion



Keverprazan hydrochloride is a promising new entrant in the field of acid suppression therapy. Its favorable physicochemical properties, including enhanced water solubility, suggest potential advantages in formulation and clinical use. While detailed public data on its solubility and stability are limited, this guide provides a framework for understanding these critical attributes based on established scientific principles and regulatory expectations. The outlined experimental protocols offer a roadmap for the comprehensive characterization of Keverprazan hydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product. Further research and publication of specific data will be invaluable to the scientific community and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scilit.com [scilit.com]
- 2. Keverprazan Hydrochloride Tablets approved for marketing [english.nmpa.gov.cn]
- 3. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- To cite this document: BenchChem. [Keverprazan Hydrochloride: A Comprehensive Technical Profile of Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15591018#keverprazan-hydrochloride-solubility-and-stability-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com